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For researchers and professionals in drug development and chemical synthesis, the precise
identification of functional groups is a cornerstone of molecular characterization. Fourier-
Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible tool for this
purpose. This guide provides an in-depth comparison of the characteristic FTIR spectral
signatures of two crucial functional groups: the nitro (-NO2z) group and the aldehyde (-CHO)
group. Understanding their distinct vibrational modes is paramount for accurate structural
elucidation and reaction monitoring.

The Vibrational Language of Molecules: Core
Principles of FTIR

FTIR spectroscopy probes the vibrational transitions of a molecule by exposing it to infrared
radiation.[1] Covalent bonds within a molecule are not static; they are in continuous motion,
stretching and bending at specific, quantized frequencies. When the frequency of the infrared
radiation matches the natural vibrational frequency of a bond, the molecule absorbs the
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radiation, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these
absorption peaks serve as a unique fingerprint for the molecule, revealing the functional groups
present.[2][3]

The intensity of an absorption band is largely dependent on the change in the dipole moment
during the vibration.[4][5] Highly polar bonds, such as the carbonyl (C=0) in aldehydes and the
nitrogen-oxygen (N-O) bonds in nitro groups, typically produce strong absorption bands,
making them readily identifiable.[1][4][6]

The Nitro Group (-NO2): A Tale of Two Stretches

The nitro group is a powerful electron-withdrawing group and its presence in a molecule is
readily confirmed by two distinct and intense absorption bands in the mid-infrared region.[1][4]
These bands arise from the coupled stretching vibrations of the two N-O bonds.

o Asymmetric NO2 Stretch (vas): This is a strong absorption typically found in the 1550-1475
cm~* region for aromatic nitro compounds and around 1550 cm~? for nitroalkanes.[1][7][8][9]
This vibration involves one N-O bond stretching while the other compresses.

o Symmetric NO2z Stretch (vs): This is another strong absorption appearing in the 1360-1290
cm~* range for aromatic nitro compounds and near 1365 cm~* for nitroalkanes.[1][7][8][9] In
this mode, both N-O bonds stretch in phase.

A key diagnostic feature is that for aromatic nitro compounds, the symmetric and asymmetric
stretching bands often have comparable, strong intensities.[10] In aliphatic nitro compounds,
the lower-frequency symmetric stretch is typically less intense.[10] Additionally, a C-N
stretching vibration can be observed, although it is generally weaker and falls in a more
congested region of the spectrum.

The Aldehyde Group (-CHO): A Carbonyl and a
Unique C-H Bond

The aldehyde functional group is defined by a carbonyl group (C=0) bonded to a hydrogen
atom and an alkyl or aryl group. Its FTIR spectrum is characterized by two key features:
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e C=0 Stretch (vC=0): This is a very strong and sharp absorption peak, making it one of the
most recognizable bands in an IR spectrum.[2][6][11] For saturated aliphatic aldehydes, this
peak appears in the 1740-1720 cm~1 region.[12][13]

o Aldehydic C—H Stretch (vC-H): This is a highly diagnostic feature of aldehydes. It typically
manifests as a pair of weak to medium intensity peaks in the 2830-2695 cm~1 region.[7][11]
[12] One of these peaks is often observed around 2720 cm~! and can appear as a shoulder
on the stronger alkyl C-H stretching bands.[7][12] The presence of this C-H stretch at such a
low wavenumber is a reliable indicator of an aldehyde. The appearance of two peaks in this
region can sometimes be attributed to Fermi resonance, where the fundamental C-H
stretching vibration interacts with an overtone of the C-H bending vibration.[14][15]

Comparative Analysis: Key Distinguishing Features

The distinct vibrational modes of nitro and aldehyde groups allow for their unambiguous
differentiation via FTIR spectroscopy. The following table summarizes their characteristic
absorption peaks.
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. . . Typical
Functional Vibrational .
Wavenumber Intensity Key Notes
Group Mode
Range (cm™?)
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1360-1290[1][8] Strong
Stretch (vs)
Nitro (-NO2) Asymmetric
] ) ~1550[7][8] Strong
(Aliphatic) Stretch (vas)
Symmetric
Symmetric ) stretch is often
~1365[7][8] Medium-Strong
Stretch (vs) weaker than the
asymmetric.
Aldehyde (- A very prominent
) ) C=0 Stretch 1740-1720[12] Strong, Sharp
CHO) (Aliphatic) peak.
A key diagnostic
) 2830-2695 feature, look for
Aldehydic C—H ,
(often two bands) Weak-Medium a shoulder
Stretch
[71[12] around 2720
cm-1,
Aldehyde (-
Lower frequency
CHO) 1710-1685[12]
] C=0 Stretch Strong, Sharp due to
(Aromatic/Unsatu [13] ] ]
conjugation.
rated)
) 2830-2695 _
Aldehydic C—H ) Still present and
(often two bands) Weak-Medium _ _
Stretch diagnostic.
[71[12]
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Factors Influencing Peak Positions: The Impact of
Molecular Environment

The precise wavenumber of a characteristic peak is sensitive to the electronic and structural
environment of the functional group. Understanding these influences is crucial for accurate
spectral interpretation.

Conjugation

Conjugation of a carbonyl or nitro group with a double bond or an aromatic ring typically leads
to a lowering of the absorption frequency (a red shift).[1][10] For aldehydes, conjugation
delocalizes the pi-electrons of the C=0 bond, weakening it and thus decreasing the energy
required for the stretching vibration. This results in a shift of the C=0 stretch to a lower
wavenumber, typically in the 1710-1685 cm~* range for a,B-unsaturated and aromatic
aldehydes.[12][16] Similarly, for nitro groups, conjugation with an aromatic ring lowers the
frequencies of both the asymmetric and symmetric N-O stretches compared to their aliphatic
counterparts.[8]

Electronic Effects of Substituents

In aromatic systems, the presence of other substituents on the ring can further modulate the
vibrational frequencies of nitro and aldehyde groups.

e Electron-Donating Groups (EDGSs): Substituents like methoxy (OCHs) or amino (—NHz)
groups in the ortho or para positions increase electron density in the ring. This enhanced
conjugation with a nitro group weakens the N-O bonds, causing a shift to lower
wavenumbers for both stretching vibrations.[1]

» Electron-Withdrawing Groups (EWGSs): Conversely, electron-withdrawing groups can have a
more complex effect, but generally, they will influence the bond polarity and strength, leading
to predictable shifts in absorption frequencies.

The interplay of these factors is illustrated in the following workflow diagram:

Caption: Logical workflow for predicting and interpreting FTIR peak shifts.
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Experimental Protocols: Ensuring Data Integrity

The quality of an FTIR spectrum is highly dependent on proper sample preparation.[17][18] The
chosen method should ensure that the sample is of an appropriate thickness for the infrared
beam to pass through without causing total absorbance.[19]

Sample Preparation for Solid Compounds

For solid samples, two common methods are the KBr pellet and Attenuated Total Reflectance
(ATR).

1. KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of
potassium bromide (KBr), which is transparent to infrared radiation.

e Step 1: Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate
mortar and pestle.[17][20]

e Step 2: Mixing: Add about 100-200 mg of dry KBr powder to the ground sample and mix
thoroughly.[17]

o Step 3: Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic
press to form a transparent or translucent pellet.[17]

o Step 4: Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the spectrum.[17]

2. Attenuated Total Reflectance (ATR) Method
ATR is a popular and often simpler technique that requires minimal sample preparation.[19][21]

o Step 1: Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean and free of
any residues.[17]

o Step 2: Sample Application: Place a small amount of the solid sample directly onto the ATR
crystal.[17]
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o Step 3: Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform
contact between the sample and the crystal.[17][21]

o Step 4: Analysis: Acquire the FTIR spectrum directly.[17]

Sample Preparation Workflow for Solid Samples

Choose Preparation Method

Transmission Reflectance

KBr Pellet/Method ATR Method

Grind Sample Place on ATR Crystal
Mix with KBr Apply Pressure
Press into Pellet Analyze Sample

'

Analyze Pellet

Click to download full resolution via product page
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Caption: Decision workflow for solid sample preparation in FTIR.

Sample Preparation for Liquid Compounds

Neat (pure) liquids can be analyzed directly by placing a drop between two salt plates (e.g.,
KBr or NaCl) or by using a liquid cell.[17][20] The ATR method is also highly effective for
liquids, requiring just a small drop to be placed on the crystal.[17]

Conclusion

In summary, the nitro and aldehyde functional groups exhibit highly characteristic and
distinguishable absorption bands in their FTIR spectra. The nitro group is identified by its strong
and distinct asymmetric and symmetric N-O stretching vibrations, while the aldehyde is
characterized by a prominent C=0 stretch and a unique aldehydic C-H stretch at a lower
wavenumber. By carefully analyzing the positions, intensities, and influencing factors of these
peaks, researchers can confidently identify these functional groups, paving the way for
accurate molecular characterization and informed decisions in drug development and chemical
research.

References

o Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
o Sample preparation for FT-IR. Department of Chemistry, University of the West Indies. [Link]
o What characteristic peaks are seen for aldehydes in IR spectroscopy?. TutorChase. [Link]

e Infrared of nitro compounds. Chemistry LibreTexts. [Link]

» Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]

¢ Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy
Online. [Link]

¢ IR: aldehydes. UCLA Chemistry. [Link]

o FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [Link]

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawell.com/sample-preparation-for-ftir-analysis/
https://www.mona.uwi.edu/chemistry/sites/default/files/chemistry/uploads/sample_preparation_for_ft-ir.pdf
https://www.tutorchase.com/answers/ib/chemistry/what-characteristic-peaks-are-seen-for-aldehydes-in-ir-spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared%3A_Interpretation/Infrared_of_nitro_compounds
https://www.chem.ucla.edu/~harding/IGOC/T/tableofcharacteristicirabsorptions.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition
https://www.chem.ucla.edu/~harding/IGOC/A/aldehydesir.html
https://www.universallab.com/blog/ftir-spectrum-analysis-meaning-and-application-of-each-peak/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

How Sample Preparation Can Change FTIR Interpretation. Rocky Mountain Labs. [Link]
Guide to FT-IR Spectroscopy. Bruker. [Link]

IR: nitro groups. UCLA Chemistry. [Link]

Nitro Groups. University of Calgary. [Link]

How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

19.14 Spectroscopy of Aldehydes and Ketones — Organic Chemistry: A Tenth Edition. [Link]
The C=0 Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

NEAR-INFRARED SPECTRA OF ALIPHATIC ALDEHYDES. Canadian Science Publishing.
[Link]

FT-IR spectra expansion of (a) short-chain aliphatic aldehyde C-H... ResearchGate. [Link]
Infrared Spectroscopy. [Link]

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]
Surfaces of the characteristic IR bands of a nitro group for nitrodope... ResearchGate. [Link]
19.14 Spectroscopy of Aldehydes and Ketones. OpenStax. [Link]

Sample preparation and factors affect IR bands. [Link]

6.3 IR Spectrum and Characteristic Absorption Bands — Organic Chemistry I. [Link]

Factors affecting IR absorption frequency. SlideShare. [Link]

Interpreting Infrared Spectra. Specac Ltd. [Link]

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.edinst.com/blog/common-sampling-techniques-of-ftir-spectroscopy/
https://www.rockymountainlabs.com/how-sample-preparation-can-change-ftir-interpretation/
https://www.bruker.com/en/applications/material-science/polymers-plastics/ft-ir-spectroscopy.html
https://www.chem.ucla.edu/~harding/IGOC/N/nitrogroupsir.html
https://www.chem.ucalgary.ca/courses/351/spectroscopy/ir/nitro.html
https://www.azom.com/article.aspx?ArticleID=23707
https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch336-organic-chemistry-a-tenth-edition/ch336-chapter-19-aldehydes-and-ketones-nucleophilic-addition-reactions/19-14-spectroscopy-of-aldehydes-and-ketones/
https://www.spectroscopyonline.com/view/c-o-bond-part-ii-aldehydes
https://cdnsciencepub.com/doi/pdf/10.1139/v62-234
https://www.researchgate.net/figure/FT-IR-spectra-expansion-of-a-short-chain-aliphatic-aldehyde-C-H-region-and-b_fig2_322432906
https://www.phy.ilstu.edu/~wenning/slh/Infrared%20Spectroscopy.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_spec1.htm
https://www.researchgate.net/figure/FTIR-spectrum-of-a-4-nitrophenyl-4-0-nitrobenzoate-and-b-4-aminophenyl-4-0_fig1_265882650
https://www.researchgate.net/figure/Surfaces-of-the-characteristic-IR-bands-of-a-nitro-group-for-nitrodope-samples-with_tbl8_283500201
https://openstax.org/books/organic-chemistry/pages/19-14-spectroscopy-of-aldehydes-and-ketones
https://www.slideshare.net/pharmaresearch/sample-preparation-and-factors-affect-ir-bands
https://pressbooks.bccampus.ca/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.slideshare.net/vishvajitsinhbhati/factors-affecting-ir-absorption-frequency
https://www.specac.com/en/learn/science/interpreting-infrared-spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

+ FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene.
PubMed. [Link]

+ How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of
Science & Technology. [Link]

¢ 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

» Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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